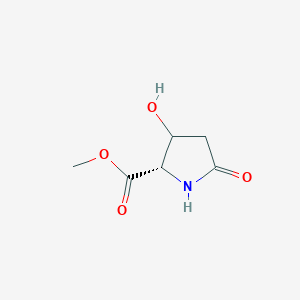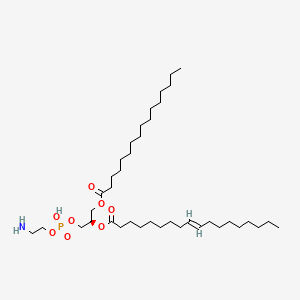![molecular formula C8H12N2O3 B13816841 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol is a chemical compound with the molecular formula C8H12N2O2. It is also known as 2,5-Pyrazinediethanol. This compound is characterized by the presence of a pyrazine ring substituted with hydroxyethyl and ethanediol groups. It is a solid substance with a molecular weight of 168.1931 g/mol .
Preparation Methods
The synthesis of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of pyrazine derivatives with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield pyrazine alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as luminescence and catalytic activity .
In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol can be compared with other similar compounds, such as:
2,5-Bis(2-hydroxyethyl)pyrazine: This compound has two hydroxyethyl groups attached to the pyrazine ring, similar to this compound.
2-(5-(2-Hydroxyethyl)pyrazin-2-yl)ethanol: This compound has a similar structure but with a different substitution pattern on the pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H12N2O3/c11-2-1-6-3-10-7(4-9-6)8(13)5-12/h3-4,8,11-13H,1-2,5H2 |
InChI Key |
UHLOTLAGSJOGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(CO)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


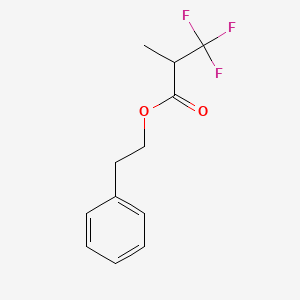
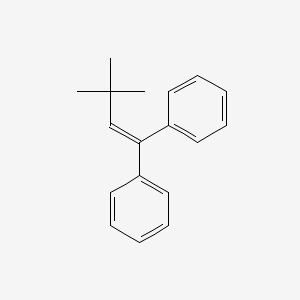
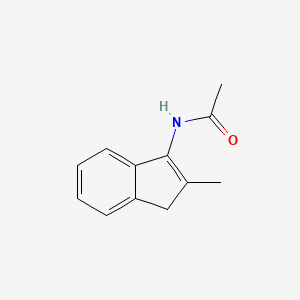
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)

